Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where a methyl group is attached to the second position and a carboxylate ester group is attached to the fourth position of the biphenyl ring
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with transport proteins, influencing its distribution within biological systems .
Cellular Effects
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular processes such as metabolism, proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Degradation products may form over time, potentially altering its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration. Additionally, binding to plasma proteins can affect its distribution within the body, determining its bioavailability and accumulation in specific tissues .
Subcellular Localization
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It may be targeted to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives such as:
2-methyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-methyl-[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of an ester.
4-methyl-[1,1’-biphenyl]-2-carboxylate: Isomer with the methyl and carboxylate groups at different positions.
The uniqueness of methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate lies in its specific functional groups and their positions on the biphenyl ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 3-methyl-4-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-10-13(15(16)17-2)8-9-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRDKIMMTUWBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705836 | |
Record name | Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892843-59-3 | |
Record name | Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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